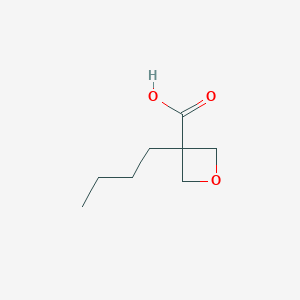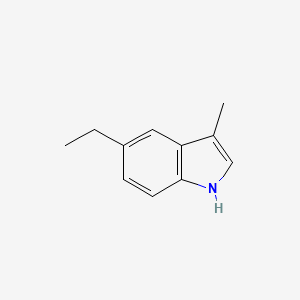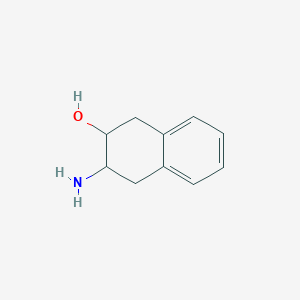![molecular formula C8H19NSi B11918998 1-[2-(Trimethylsilyl)ethyl]azetidine CAS No. 42525-64-4](/img/structure/B11918998.png)
1-[2-(Trimethylsilyl)ethyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Trimethylsilyl)ethyl]azetidine is an organic compound with the molecular formula C8H19NSi. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of the trimethylsilyl group imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Trimethylsilyl)ethyl]azetidine can be synthesized through several methods, including:
Nucleophilic Substitution: Starting from azetidine, the compound can be synthesized by introducing the trimethylsilyl group via nucleophilic substitution reactions. Common reagents include trimethylsilyl chloride and a suitable base.
Ring-Opening Reactions: Azetidine derivatives can be prepared by ring-opening reactions of aziridines or other strained nitrogen-containing heterocycles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trimethylsilyl)ethyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various functionalized azetidine derivatives
Scientific Research Applications
1-[2-(Trimethylsilyl)ethyl]azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and as a precursor in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(Trimethylsilyl)ethyl]azetidine involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its binding to specific enzymes or receptors. The azetidine ring’s strain can also influence its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Other Azetidines: Variants with different substituents on the azetidine ring.
Uniqueness: 1-[2-(Trimethylsilyl)ethyl]azetidine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it a valuable compound in various applications compared to other azetidines and aziridines .
Properties
CAS No. |
42525-64-4 |
|---|---|
Molecular Formula |
C8H19NSi |
Molecular Weight |
157.33 g/mol |
IUPAC Name |
2-(azetidin-1-yl)ethyl-trimethylsilane |
InChI |
InChI=1S/C8H19NSi/c1-10(2,3)8-7-9-5-4-6-9/h4-8H2,1-3H3 |
InChI Key |
ZLTZAULVEUHYAE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCN1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine]](/img/structure/B11918916.png)
![3-Thia-1-azaspiro[4.4]nonan-2-one](/img/structure/B11918923.png)






![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B11918955.png)
![1H-Thieno[3,2-c]pyrazole-5-carbaldehyde](/img/structure/B11918962.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, (S)-(9CI)](/img/structure/B11918964.png)



